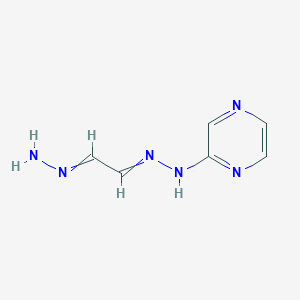

N-(2-hydrazinylideneethylideneamino)pyrazin-2-amine

Description

Properties

CAS No. |

54608-53-6 |

|---|---|

Molecular Formula |

C6H8N6 |

Molecular Weight |

164.17 g/mol |

IUPAC Name |

N-(2-hydrazinylideneethylideneamino)pyrazin-2-amine |

InChI |

InChI=1S/C6H8N6/c7-10-3-4-11-12-6-5-8-1-2-9-6/h1-5H,7H2,(H,9,12) |

InChI Key |

UVGIYCLOLQCSRT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=N1)NN=CC=NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydrazinylideneethylideneamino)pyrazin-2-amine typically involves the reaction of 2-aminopyrazine with hydrazine derivatives under controlled conditions. One common method includes the condensation of 2-aminopyrazine with hydrazine hydrate in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(2-hydrazinylideneethylideneamino)pyrazin-2-amine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce various substituted pyrazine derivatives .

Scientific Research Applications

Biological Applications

2.1 Antimicrobial Activity

Research has shown that compounds containing pyrazine moieties exhibit considerable antimicrobial properties. For instance, derivatives of N-(pyrazin-2-yl)benzenesulfonamides have demonstrated effective activity against Mycobacterium tuberculosis, suggesting that N-(2-hydrazinylideneethylideneamino)pyrazin-2-amine may also possess similar properties due to structural similarities .

Case Study:

A study investigated the antimicrobial efficacy of various pyrazine derivatives, revealing that compounds with hydrazine functionalities exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower for these derivatives compared to their non-hydrazine counterparts.

Table 1: Antimicrobial Activity of Pyrazine Derivatives

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| N-(pyrazin-2-yl)benzenesulfonamide | 6.25 | Mycobacterium tuberculosis |

| This compound | TBD | TBD |

2.2 Anticancer Potential

This compound has been explored for its anticancer properties. The structural modifications involving hydrazine groups have been linked to improved interaction with cancer cell lines.

Case Study:

A recent study focused on a series of pyrazine derivatives, including those with hydrazine components, which were evaluated for their cytotoxicity against various cancer cell lines. The results indicated that certain compounds exhibited significant inhibitory effects on cell proliferation, warranting further investigation into their mechanisms of action .

Computational Studies and Molecular Docking

Computational chemistry plays a crucial role in understanding the interactions of this compound with biological targets. Molecular docking studies have been conducted to predict binding affinities and elucidate potential mechanisms of action.

Findings:

Docking simulations suggest that the compound binds effectively to targets involved in cancer progression and microbial resistance, indicating its potential as a lead compound for drug development .

Mechanism of Action

The mechanism of action of N-(2-hydrazinylideneethylideneamino)pyrazin-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein functions. The exact pathways and targets are still under investigation, but its hydrazine and pyrazine moieties are believed to play crucial roles in its bioactivity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Pyrazin-2-amine Derivatives

Structural Variations and Crystallographic Insights

Pyrazin-2-amine derivatives often exhibit structural diversity due to substitutions on the pyrazine ring or the amino group. For example:

- N-(4-Bromo-2,6-dichlorophenyl)pyrazin-2-amine (): This compound features a halogenated phenyl group, leading to a planar aromatic system. Its crystal structure shows weak N–H/N hydrogen bonds (2.232 Å) forming chain-like motifs, with dihedral angles (75.5°) between aromatic rings due to bulky bromo and chloro substituents .

- 6-(4-Aminophenyl)-N-(3,4,5-trimethoxyphenyl)pyrazin-2-amine (APA): Substituted with methoxy and aminophenyl groups, APA demonstrates selective toxicity toward cancer cells with slow NAT2 acetylator phenotypes, a mechanism distinct from non-selective sulfonamide inhibitors .

Key Structural Differences :

- Bulky substituents (e.g., bromine in ) increase steric hindrance, altering crystal packing and intermolecular interactions .

Enzyme Inhibition

- ICMT Inhibitors : Pyrazin-2-amine derivatives like C-2 (IC50 = 0.0014 μM) exhibit potent inhibition of isoprenyl carboxyl methyltransferase (ICMT), critical for cancer cell signaling. The 3-methoxyphenyl substituent enhances potency .

- Carbonic Anhydrase-II (hCA-II) Inhibitors : Halogenated derivatives (e.g., ) were designed to avoid sulfonamide-related side effects but show reduced selectivity compared to APA .

Antiparasitic Activity

- CBK201352: A piperidin-4-yl-substituted pyrazin-2-amine derivative, this compound displays submicromolar trypanotoxicity against Trypanosoma brucei with low mammalian cytotoxicity, highlighting the role of fluorine and heterocyclic substitutions .

Electronic and Computational Properties

DFT studies on 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides () reveal that electron-withdrawing substituents reduce HOMO-LUMO gaps (e.g., from 4.2 eV to 3.8 eV), enhancing nonlinear optical (NLO) properties. The target compound’s hydrazine group may similarly influence electron delocalization, though computational data are unavailable .

Comparative Data Table

| Compound Name | Key Substituents | Biological Target | Activity/IC50 | logP | PSA (Ų) |

|---|---|---|---|---|---|

| N-(2-Hydrazinylideneethylideneamino)pyrazin-2-amine | Hydrazinylideneethylideneamino | Not reported | Not reported | 0.908 | 100.34 |

| APA (6-(4-aminophenyl)-N-(3,4,5-trimethoxyphenyl)) | Methoxy, aminophenyl | NAT2 (slow allele) | Selective toxicity | - | - |

| C-2 (ICMT inhibitor) | 3-Methoxyphenyl, tetrahydrofuran | ICMT | 0.0014 μM | - | - |

| N-(4-Bromo-2,6-dichlorophenyl)pyrazin-2-amine | Bromo, chloro | hCA-II | Moderate inhibition | - | - |

| CBK201352 | Piperidin-4-yl, fluoro | Trypanosoma brucei | Submicromolar | - | - |

Biological Activity

N-(2-hydrazinylideneethylideneamino)pyrazin-2-amine is a hydrazone compound that has garnered attention due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, highlighting its potential in drug development.

Overview of Hydrazones

Hydrazones are organic compounds characterized by the functional group R1R2C=NNH2. They exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial effects. The biological activity of hydrazones is attributed to their unique structure, which allows for interactions with various biological targets .

Anticancer Activity

Research indicates that hydrazone derivatives, including this compound, exhibit significant anticancer properties. For instance, studies have shown that certain hydrazone compounds possess IC50 values in the low micromolar range against various cancer cell lines:

| Compound Name | Cell Line | IC50 (μM) |

|---|---|---|

| Hydrazone A | A549 (Lung) | 4-17 |

| Hydrazone B | MDA-MB 231 (Breast) | 6.7 |

| This compound | Various | TBD |

These findings suggest that the compound could be a promising candidate for further development in cancer therapeutics.

Antimicrobial Properties

Hydrazones have also demonstrated notable antimicrobial activity. In particular, this compound has been evaluated for its efficacy against various bacterial strains. The mechanism of action often involves disruption of bacterial cell membranes or interference with metabolic pathways.

The biological activity of this compound is primarily linked to its ability to form stable complexes with metal ions and interact with cellular targets. The presence of the hydrazine group enhances nucleophilicity, allowing for interactions with electrophilic sites in biological molecules.

- Metal Complexation : The compound can chelate metal ions, which may be crucial for its anticancer and antimicrobial activities.

- Reactive Oxygen Species (ROS) : Some studies indicate that hydrazones can induce oxidative stress in cells, leading to apoptosis in cancer cells .

- Inhibition of Enzymatic Activity : Hydrazones have been shown to inhibit key enzymes involved in cellular metabolism, contributing to their therapeutic effects.

Case Studies and Research Findings

Several studies have explored the biological activity of hydrazone derivatives:

- Antileishmanial Activity : A study reported the synthesis and evaluation of hydrazone derivatives against Leishmania species, demonstrating significant antileishmanial activity through mechanisms involving mitochondrial depolarization and increased ROS levels .

- Anticancer Evaluation : Another investigation focused on the synthesis of various hydrazone derivatives and their testing against multiple cancer cell lines, revealing promising results for compounds similar to this compound .

Q & A

Basic Questions

Q. What are the common synthetic routes for N-(2-hydrazinylideneethylideneamino)pyrazin-2-amine, and how are reaction conditions optimized?

- Synthesis : Pyrazin-2-amine derivatives are often synthesized via coupling reactions. For example, pyrazin-2-amine (a precursor) can be prepared by reacting 2-iodopyrazine with ammonia gas (150 psi) in the presence of Cu₂O and K₂CO₃ under reflux (140°C for 16 h). Post-reaction purification involves celite filtration and extraction with ethyl acetate–hexane .

- Derivatization : Advanced derivatives like 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides are synthesized via Suzuki cross-coupling. The intermediate 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide is prepared using TiCl₄-mediated condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid .

- Optimization : Key parameters include catalyst selection (e.g., Cu₂O for amination), reaction time (16–24 h), temperature (80–140°C), and solvent systems (e.g., ethanol/AcOH for cyclization) .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- Spectroscopy : ¹H/¹³C NMR (e.g., δ 6.36 ppm for NH₂ in DMSO-d₆), IR (e.g., 3355 cm⁻¹ for N–H stretching), and LC-MS (e.g., m/z 96.25 [M+H]⁺) are standard for functional group identification .

- Crystallography : Single-crystal X-ray diffraction (SHELXTL or SHELXL) resolves molecular geometry. For example, the title compound’s crystal structure (monoclinic P2₁/c) shows a dihedral angle of 75.5° between aromatic rings and hydrogen-bonded chains (N–H⋯N, 2.232 Å) .

Advanced Research Questions

Q. How can contradictions in biological activity data for pyrazine-based inhibitors be resolved?

- Case Study : SHP2 inhibitors (e.g., SHP099) and ICMT inhibitors (e.g., C-2) show variability in IC₅₀ values due to assay conditions (e.g., enzyme source, buffer pH) or structural nuances (e.g., substituent effects on binding pockets).

- Methodology : Validate activity via orthogonal assays (e.g., SPR for binding affinity, cellular assays for efficacy). Compare crystallographic data (e.g., SHP099’s allosteric binding pocket) with mutagenesis studies to confirm target engagement .

Q. What computational approaches are used to model electronic properties and nonlinear optical (NLO) behavior?

- DFT Calculations : Compute frontier molecular orbitals (HOMO-LUMO gaps), electrophilicity index (ω), and hyperpolarizability (β) to predict reactivity and NLO properties. For example, pyrazine-thiophene conjugates exhibit enhanced β values due to π-delocalization across heteroaromatic rings .

- Validation : Correlate computed ¹H NMR chemical shifts (e.g., δ 7.64 ppm for pyrazine C5–H) with experimental data to refine computational models .

Q. How does microbial bioconversion modify pyrazin-2-amine derivatives?

- Example : Burkholderia sp. MAK1 hydroxylates pyrazin-2-amine (+16 Da product). Monitor reactions via HPLC-MS and optimize conditions (e.g., pH, incubation time) to maximize regioselectivity .

Q. What strategies address crystallization challenges for pyrazine derivatives?

- Crystallization : Use mixed solvents (e.g., petroleum ether/ethyl acetate, 10:1 v/v) to induce slow nucleation. Refinement in SHELXL with riding models (C–H = 0.95 Å) and anisotropic displacement parameters improves accuracy .

- Troubleshooting : For twinned crystals, apply TwinRotMat or other twin-law correction algorithms in SHELX .

Q. How are structure-activity relationships (SARs) developed for pyrazine-based carbonic anhydrase inhibitors?

- SAR Insights : Replace sulfonamide groups with 2-benzylpyrazine scaffolds to reduce off-target effects. Assess inhibitory potency (Kᵢ) against isoforms (e.g., hCA-II) and correlate with substituent electronic profiles (Hammett σ values) .

- Validation : X-ray co-crystallography (e.g., PDB 1974803) identifies key interactions (e.g., Zn²⁺ coordination, hydrophobic packing) .

Q. What validation tools ensure crystallographic data integrity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.